molecular formula C7H16ClNO B7980803 (S)-3-oxoheptan-2-aminium chloride

(S)-3-oxoheptan-2-aminium chloride

Cat. No.: B7980803
M. Wt: 165.66 g/mol
InChI Key: UCTWSWXUDUDOAT-RGMNGODLSA-N
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Description

(S)-3-Oxoheptan-2-aminium chloride (CAS: 156990-36-2) is a chiral quaternary ammonium salt with the molecular formula C₇H₁₆ClNO and a molecular weight of 165.66 g/mol . Its structure features a seven-carbon chain with a ketone group at the third position and an aminium group at the second carbon, stabilized by a chloride counterion. The (S) -configuration at the chiral center distinguishes it from its enantiomer, which may exhibit divergent biological or chemical properties.

Properties

IUPAC Name

[(2S)-3-oxoheptan-2-yl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-3-4-5-7(9)6(2)8;/h6H,3-5,8H2,1-2H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTWSWXUDUDOAT-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C(C)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)[C@H](C)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-oxoheptan-2-aminium chloride typically involves the following steps:

    Starting Material: The synthesis begins with (S)-3-oxoheptan-2-one.

    Amination: The ketone is subjected to reductive amination using an appropriate amine and a reducing agent such as sodium cyanoborohydride.

    Quaternization: The resulting amine is then quaternized using methyl chloride to form the aminium chloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactants: Using bulk quantities of (S)-3-oxoheptan-2-one and the amine.

    Continuous Flow Reactors: Employing continuous flow reactors to ensure efficient mixing and reaction control.

    Purification: The product is purified through crystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-oxoheptan-2-aminium chloride undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding oxo compounds.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The chloride ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under mild conditions.

Major Products

    Oxidation: Produces corresponding carboxylic acids or aldehydes.

    Reduction: Yields alcohols.

    Substitution: Forms various substituted aminium compounds.

Scientific Research Applications

(S)-3-oxoheptan-2-aminium chloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-oxoheptan-2-aminium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It may also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Chemical Properties of Selected Compounds

Compound Name Molecular Formula CAS RN Substituents/Functional Groups Key Features
(S)-3-Oxoheptan-2-aminium chloride C₇H₁₆ClNO 156990-36-2 Ketone (C=O), chiral aminium, chloride Chiral center, polar ketone
2-(N,N-Diisopropylamino)ethyl chloride hydrochloride C₈H₁₈ClN·HCl 4261-68-1 Diisopropylamino, ethyl chloride, hydrochloride Branched alkyl groups, high lipophilicity
2-(N,N-Dimethylamino)ethyl chloride C₄H₁₀ClN 107-99-3 Dimethylamino, ethyl chloride Small alkyl groups, high solubility
Tris(2-chloroethyl)amine (HN3) C₆H₁₂Cl₃N 555-77-1 Three chloroethyl groups Nitrogen mustard (alkylating agent)
N-{2-[Ethoxy(methyl)phosphorothioyloxy]ethyl}-N-isopropylpropan-2-aminium chloride C₁₁H₂₇ClNO₂PS Not provided Phosphorothioyl, ethoxy, isopropyl Organophosphate derivative

Substituent Effects on Physicochemical Properties

  • Polarity: The ketone group in this compound increases polarity compared to alkylamino analogs like 2-(N,N-diisopropylamino)ethyl chloride, which has bulky, lipophilic substituents .
  • Solubility: Compounds with smaller substituents (e.g., 2-(N,N-dimethylamino)ethyl chloride) exhibit higher aqueous solubility due to reduced steric hindrance , whereas the phosphorothioyl group in the organophosphate derivative (Table 1) may confer lipid solubility .
  • Reactivity: Nitrogen mustards like HN3 (Table 1) are highly reactive due to their tri-chloroethyl groups, enabling DNA alkylation in chemotherapy . In contrast, this compound’s reactivity is likely driven by its α-aminoketone structure, which may participate in Schiff base formation or redox reactions.

Research Findings and Implications

  • Stereochemical Specificity: The (S) -configuration of 3-oxoheptan-2-aminium chloride may enhance enantioselective interactions in catalysis or pharmacology, a feature absent in non-chiral analogs like HN3 .
  • Toxicity Profile: Nitrogen mustards (e.g., HN3) exhibit high toxicity due to DNA crosslinking , whereas α-aminoketones like the target compound may have milder profiles, pending further study.

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